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Compound of Interest

Compound Name: 4-iodo-N-methylbenzamide

Cat. No.: B398260

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity and experimental protocols
for 4-iodo-N-methylbenzamide (CAS 89976-43-2) is limited in publicly available literature.
This document provides a comprehensive overview of its known properties and presents
hypothesized synthesis routes and potential biological activities based on structurally related
compounds. The experimental protocols and signaling pathways described herein are therefore
theoretical and require experimental validation.

Core Compound Properties

4-lodo-N-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom
on the benzene ring and the N-methylamide group suggests its potential as an intermediate in
organic synthesis and as a scaffold for the development of novel therapeutic agents. The iodine
atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the
construction of more complex molecules.

Table 1: Physicochemical Data for 4-lodo-N-methylbenzamide
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Property Value Source

CAS Number 89976-43-2 Chemical Supplier Catalogs
Molecular Formula CsHsINO Chemical Supplier Catalogs
Molecular Weight 261.06 g/mol Chemical Supplier Catalogs
IUPAC Name 4-iodo-N-methylbenzamide Chemical Supplier Catalogs
SMILES CNC(=0O)clccc(l)ecl Chemical Supplier Catalogs
Purity Typically 297% Chemical Supplier Catalogs

. . _ _ General observation for similar
Physical Appearance White to off-white solid

compounds

- Soluble in organic solvents like
Solubility Inferred from structure
DMSO and methanol

Hypothesized Synthesis

A common and effective method for the synthesis of N-methylamides from carboxylic acids is
via the activation of the carboxylic acid followed by reaction with methylamine. A plausible
synthetic route for 4-iodo-N-methylbenzamide starts from the commercially available 4-
iodobenzoic acid.

Experimental Protocol: Synthesis of 4-lodo-N-
methylbenzamide

Objective: To synthesize 4-iodo-N-methylbenzamide from 4-iodobenzoic acid.
Materials:

» 4-lodobenzoic acid

e Thionyl chloride (SOCI2)

e Dichloromethane (DCM), anhydrous
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e Methylamine solution (e.g., 2M in THF or aqueous solution)

e Triethylamine (TEA) or other suitable base

o Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

o Hexane and Ethyl Acetate for chromatography

Procedure:

e Acid Chloride Formation: To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous
dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

 Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until
the reaction is complete (monitored by TLC).

» Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-
iodobenzoyl chloride.

o Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C.

e Slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM to the
reaction mixture.

» Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
o Work-up: Quench the reaction with water and separate the organic layer.
o Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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« Purification: Purify the crude product by silica gel column chromatography using a
hexane/ethyl acetate gradient to yield pure 4-iodo-N-methylbenzamide.

Step 1: Acid Chloride Formation
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Click to download full resolution via product page

Figure 1: Hypothesized workflow for the synthesis of 4-iodo-N-methylbenzamide.

Potential Biological Activities and Mechanisms of
Action

While no specific biological data exists for 4-iodo-N-methylbenzamide, the benzamide
scaffold is a common motif in many biologically active compounds. The presence of the iodo-
substituent can also influence activity, for example, through halogen bonding interactions with
protein targets.

Hypothesized Target: Poly (ADP-ribose) Polymerase
(PARP) Inhibition

Several benzamide derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP),
an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-
cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g.,
BRCA mutations). It is plausible that 4-iodo-N-methylbenzamide could exhibit PARP inhibitory
activity.
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Figure 2: Hypothesized mechanism of action as a PARP inhibitor.

Hypothesized Target: Kinase Inhibition
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The benzamide moiety is also present in numerous kinase inhibitors. Kinases are a large family
of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many
diseases, including cancer. The specific kinase targets would depend on the overall three-
dimensional shape and electronic properties of the molecule.
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Figure 3: Hypothesized mechanism of action as a kinase inhibitor.

Future Directions and Research Opportunities
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Given the lack of specific data, 4-iodo-N-methylbenzamide represents an open area for
research. Key future directions would include:

» Definitive Synthesis and Characterization: An established and optimized synthesis protocol
with full analytical characterization (NMR, MS, etc.) is the first critical step.

« In Vitro Screening: The compound should be screened against various cancer cell lines to
assess for cytotoxic or anti-proliferative effects.

o Target Identification: If biological activity is observed, target deconvolution studies would be
necessary to identify the specific protein(s) with which the compound interacts. This could
involve techniques such as affinity chromatography or chemoproteomics.

o Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 4-
iodo-N-methylbenzamide would help to elucidate the key structural features required for
any observed biological activity and could lead to the development of more potent and
selective compounds.

Conclusion

4-lodo-N-methylbenzamide is a chemical entity with potential applications in medicinal
chemistry and drug discovery. While its specific properties and biological functions are yet to be
thoroughly investigated, its structural features suggest that it could serve as a valuable building
block for the synthesis of more complex molecules and may possess interesting
pharmacological activities, potentially as a PARP or kinase inhibitor. The experimental protocols
and potential mechanisms of action outlined in this whitepaper provide a foundational
framework for future research into this compound. Experimental validation of these hypotheses
is a crucial next step in unlocking the full potential of 4-iodo-N-methylbenzamide.

 To cite this document: BenchChem. [4-lodo-N-methylbenzamide (CAS 89976-43-2): A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b398260#4-iodo-n-methylbenzamide-cas-number-
89976-43-2]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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